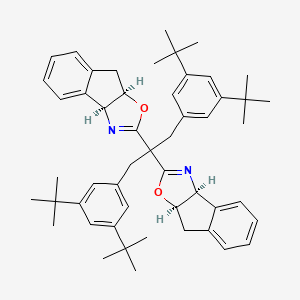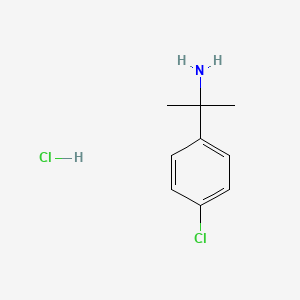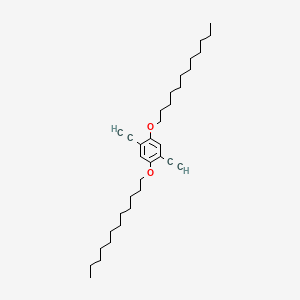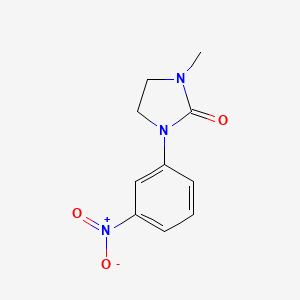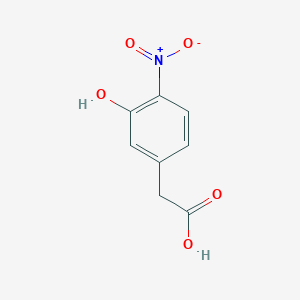
2-(3-Hydroxy-4-nitrophenyl)acetic acid
Vue d'ensemble
Description
2-(3-Hydroxy-4-nitrophenyl)acetic acid is a compound with the molecular weight of 197.15 . It belongs to the class of organic compounds known as nitrophenols, which consist of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a hydroxyl group and a nitro group attached to it . The InChI key for this compound is USYXXSPSICUYRL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid compound . The compound should be stored in a sealed, dry environment, preferably in a freezer under -20°C .Applications De Recherche Scientifique
Hydroxyl Protecting Group
The (2-nitrophenyl)acetyl (NPAc) group, derived from (2-nitrophenyl)acetic acid, is utilized for the protection of hydroxyl functions in synthetic chemistry. This group is orthogonal to commonly used protecting groups such as tert-butyldimethylsilyl and levulinoyl, among others. It is stable under various carbohydrate transformations and can be selectively removed, showcasing its utility in complex organic syntheses (Daragics & Fügedi, 2010).
Electrochemical Reduction and Electrosynthesis
2-(3-Hydroxy-4-nitrophenyl)acetic acid and its derivatives are subjects of electrochemical studies, particularly in the reduction of nitro compounds to produce hydroxamic acids, lactams, and benzothiazines. These processes are important for electrosynthetic applications, providing pathways to synthesize complex molecules with potential biological activities (Sicker et al., 1995).
Antibacterial Compound Synthesis
Derivatives of this compound have been explored for their antibacterial properties. The synthesis of specific thiosemicarbazones and their evaluation against both Gram-positive and Gram-negative bacteria highlight the potential of these compounds in the development of new antibacterial agents (Parekh & Desai, 2006).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Orientations Futures
Mécanisme D'action
Target of Action
It has been found to interact with theIg heavy chain V-I region and the Ig gamma-1 chain C region in humans . These are components of the immune system, suggesting a potential role in immune response modulation .
Pharmacokinetics
Information about its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable .
Result of Action
It has been suggested that the compound enhances the ice-nucleation activity ofXanthomonas campestris , a bacterium used in cloud seeding for artificial rainmaking. This suggests a potential application in environmental biotechnology.
Propriétés
IUPAC Name |
2-(3-hydroxy-4-nitrophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-7-3-5(4-8(11)12)1-2-6(7)9(13)14/h1-3,10H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYXXSPSICUYRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B3177268.png)

![5'-Methyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3177291.png)
